N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is a complex organic compound that features a unique combination of functional groups, including an oxazolidinone ring, a chlorobenzoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazolidinone intermediate. This intermediate is then reacted with 4-chlorobenzoyl chloride under basic conditions to form the chlorobenzoyl oxazolidinone. The final step involves the coupling of this intermediate with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The chlorobenzoyl group can be reduced to a benzyl group.
Substitution: The oxazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Benzyl-substituted oxazolidinones.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxazolidinone ring may play a crucial role in binding to these targets, while the chlorobenzoyl and furan groups may enhance the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N1-((3-(4-methylbenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-((3-(4-fluorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
- N1-((3-(4-bromobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide
Uniqueness
N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(furan-2-ylmethyl)oxalamide is unique due to the presence of the chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the oxazolidinone and furan rings also contributes to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(furan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O5/c19-13-5-3-12(4-6-13)18(25)22-7-9-27-15(22)11-21-17(24)16(23)20-10-14-2-1-8-26-14/h1-6,8,15H,7,9-11H2,(H,20,23)(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCQGEYZLJOMSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.